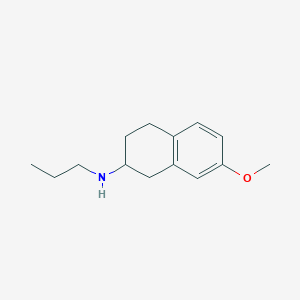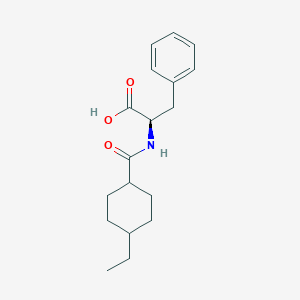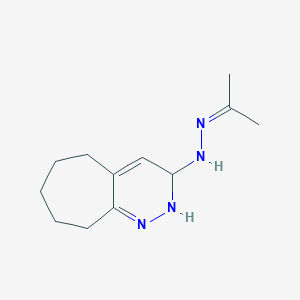
Iprhchp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iprhchp, also known as 1-phenyl-2,3-dimethyl-4-hydroxypyrazol-5-one, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The mechanism of action of Iprhchp is not fully understood, but it is believed to act as a free radical scavenger, reducing the levels of reactive oxygen species in the body. This, in turn, may help to reduce inflammation and protect against oxidative stress.
生化学的および生理学的効果
Studies have shown that Iprhchp has a variety of biochemical and physiological effects, including reducing oxidative stress, reducing inflammation, and protecting against neurodegeneration. Additionally, this compound has been shown to have a protective effect on the liver and to improve glucose metabolism.
実験室実験の利点と制限
The advantages of using Iprhchp in lab experiments include its antioxidant properties, its ability to reduce inflammation, and its potential to protect against neurodegeneration. However, there are also limitations to using this compound, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on Iprhchp. These include exploring its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as investigating its potential as a treatment for conditions related to oxidative stress and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
合成法
Iprhchp can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1-phenylpyrazol-5-one with hydroxylamine hydrochloride. This reaction results in the formation of Iprhchp as a white crystalline solid, which can then be purified and used in research applications.
科学的研究の応用
Iprhchp has been used in a variety of scientific research applications, including studies on oxidative stress, inflammation, and neuroprotection. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of conditions related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
148975-01-3 |
|---|---|
製品名 |
Iprhchp |
分子式 |
C12H20N4 |
分子量 |
220.31 g/mol |
IUPAC名 |
N-(propan-2-ylideneamino)-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-9(2)13-15-12-8-10-6-4-3-5-7-11(10)14-16-12/h8,12,15-16H,3-7H2,1-2H3 |
InChIキー |
KDSJEVXYZLULCD-UHFFFAOYSA-N |
SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
正規SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
同義語 |
3-(N(1)-(isopropylidene))hydrazinocycloheptyl(1,2-c)pyridazine IPrHCHP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



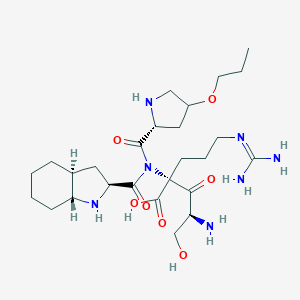
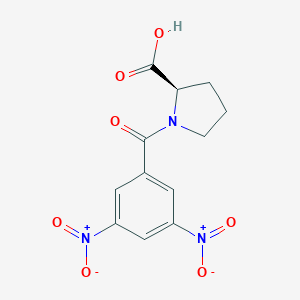
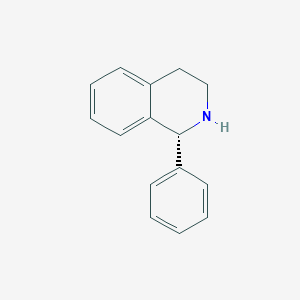

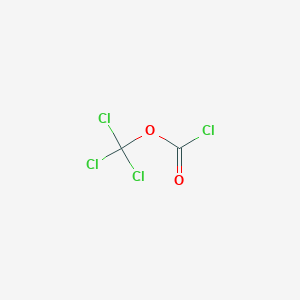
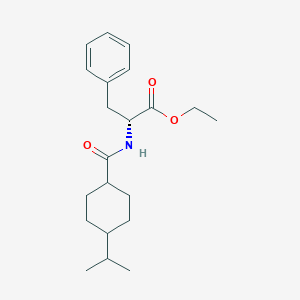
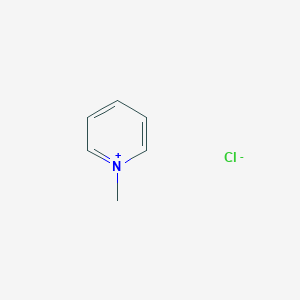
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
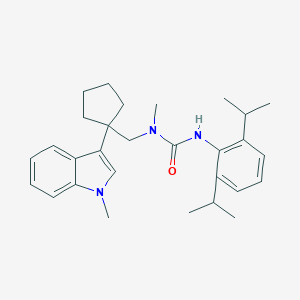
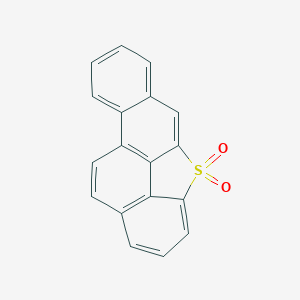
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
